Potassium sodium tartrate

描述

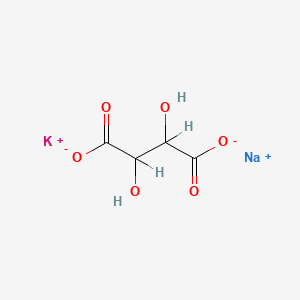

Potassium sodium tartrate, also known as Rochelle salt or this compound, is a double salt of tartaric acid with the chemical formula C₄H₄O₆KNa·4H₂O. This compound is a colorless to white crystalline powder with a cool and saline taste. It is known for its piezoelectric properties, which make it useful in various sensitive vibrational and acoustic devices .

准备方法

Synthetic Routes and Reaction Conditions: Potassium sodium tartrate can be synthesized by reacting potassium bitartrate (cream of tartar) with sodium carbonate. The detailed procedure involves:

Conversion of Sodium Bicarbonate to Sodium Carbonate:

Reaction with Potassium Bitartrate:

Industrial Production Methods: In industrial settings, the preparation of sodium potassium tartrate follows similar principles but on a larger scale. The reaction between potassium bitartrate and sodium carbonate is carried out in large reactors, and the resulting solution is filtered, concentrated, and crystallized to obtain the final product .

化学反应分析

Catalytic Oxidation with Hydrogen Peroxide

The tartrate ion undergoes oxidation in the presence of hydrogen peroxide (H₂O₂) and a cobalt(II) chloride catalyst:

C₄H₄O₆²⁻ + H₂O₂ → 2HCOO⁻ + 2CO₂ + 2H₂O

Reaction Mechanism:

-

Cobalt Activation : Co²⁺ (pink) is oxidized to Co³⁺ (green) by H₂O₂.

-

Intermediate Formation : Co³⁺ coordinates with the tartrate ion, facilitating electron transfer.

-

Oxidation : Tartrate’s diol groups are cleaved, forming methanoate (HCOO⁻) and CO₂.

-

Catalyst Regeneration : Co³⁺ reverts to Co²⁺, restoring the pink coloration .

| Parameter | Detail |

|---|---|

| Catalyst | CoCl₂ (0.1–0.5 M) |

| Temperature | 70°C (optimal) |

| Observation | Color shifts (pink → green → pink) |

| Gas Evolution | CO₂ (vigorous bubbling) |

This reaction demonstrates heterogeneous catalysis, with Co³⁺ lowering the activation energy for tartrate oxidation .

Thermal Decomposition

Upon heating, this compound dehydrates and decomposes:

C₄H₄O₆KNa·4H₂O → C₄H₄O₆KNa + 4H₂O (g)

Further heating above 220°C leads to carbonization, producing potassium carbonate, sodium carbonate, and carbonaceous residues .

Reactivity in Analytical Chemistry

科学研究应用

Potassium sodium tartrate has extensive applications in various fields:

作用机制

The mechanism of action of sodium potassium tartrate varies based on its application:

Piezoelectric Properties: Generates an electrical charge when subjected to mechanical stress, useful in sensors and actuators.

Reducing Agent: Reduces metal ions to their elemental form in processes like silvering mirrors.

相似化合物的比较

Potassium Tartrate: Similar in structure but lacks sodium ions.

Sodium Tartrate: Contains only sodium ions and no potassium.

Ammonium Tartrate: Contains ammonium ions instead of sodium or potassium.

Uniqueness: Potassium sodium tartrate’s unique combination of sodium and potassium ions, along with its piezoelectric properties, sets it apart from other tartrate salts. Its ability to form complexes with metal ions and its extensive use in various industrial and scientific applications highlight its versatility .

生物活性

Potassium sodium tartrate, also known as Rochelle salt, is a double salt of tartaric acid with the chemical formula . This compound has garnered attention for its diverse biological activities and applications in various fields such as medicine, food science, and analytical chemistry. This article explores the biological activity of this compound, highlighting its pharmacological effects, metabolic pathways, and relevant case studies.

- Molecular Weight : 282.1 g/mol

- Density : 1.79 g/cm³

- Melting Point : 75 °C

- pH Range : 6.5 – 8.5

The structure of this compound consists of four carbon atoms, four hydrogen atoms, six oxygen atoms, one potassium atom, and one sodium atom. Its unique crystalline form contributes to its physical properties and biological interactions.

Laxative Properties

This compound has been traditionally used as a laxative. Clinical studies have shown that doses ranging from 10 to 20 grams can induce laxative effects in patients. In one study involving 26 subjects, a daily dose of 10 grams resulted in a laxative response in approximately 66% of participants, with minimal side effects reported (nausea or abdominal cramps) .

Renal Metabolism and Toxicity

The metabolism of this compound is species-dependent. In animal studies, significant renal excretion was observed; for instance, dogs excreted up to 60% of administered doses within 12 hours . However, in humans, only about 12% of orally administered tartrate was found in urine, indicating limited systemic availability .

Acute renal toxicity has been documented in rabbits and dogs following high doses of tartaric acid or this compound . Despite these findings, chronic studies have not indicated significant carcinogenic potential or reproductive toxicity in rats at high doses (up to 3,100 mg/kg bw per day) .

Metabolic Pathways

This compound undergoes fermentation by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs), which can be absorbed by the colon . This metabolic pathway may contribute to its laxative effect and overall gastrointestinal activity.

Study on Laxative Efficacy

A clinical study assessed the efficacy of sodium tartrate as a laxative. Patients receiving daily doses reported positive outcomes with minimal adverse effects . The findings support the use of this compound in managing constipation.

Toxicological Evaluations

Toxicological evaluations have demonstrated that excessive consumption can lead to adverse effects such as nausea and abdominal cramps in sensitive individuals . However, no significant toxicological concerns were raised for moderate use as a food additive or therapeutic agent.

Applications in Food Science and Industry

This compound is utilized in various applications beyond its medicinal uses:

- Food Additive : Recognized as E337, it serves as an emulsifier and stabilizer.

- Analytical Chemistry : It is a key component in Fehling's solution for sugar analysis and is used in protein concentration assays (Biuret reagent) .

- Electroplating : The compound plays a role in silver electrodeposition processes .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing potassium sodium tartrate in laboratory settings?

this compound (KNaC₄H₄O₆) is typically synthesized via neutralization of tartaric acid. A common method involves reacting potassium bitartrate (KHC₄H₄O₆) with sodium carbonate (Na₂CO₃) under controlled heating:

Dissolve potassium bitartrate in hot water.

Gradually add sodium carbonate until effervescence ceases (indicating neutralization).

Filter the hot solution to remove impurities, then evaporate to induce crystallization.

This yields Rochelle salt, a tetrahydrate form of this compound .

Q. How does this compound function as a buffering agent in electrochemical experiments?

this compound forms a stable pH buffer (pH ~3.55 at 25°C) due to its dissociation into acid tartrate (HC₄H₄O₆⁻) and tartrate (C₄H₄O₆²⁻) ions in solution. This buffering capacity is critical in electroplating and reference electrode calibration, where pH stability prevents side reactions. For reproducible results, pre-filter or decant the solution between 22–28°C to avoid supersaturation artifacts .

Q. What are the key safety considerations when handling this compound in laboratory settings?

While generally low-risk, this compound may cause mild irritation to skin, eyes, and respiratory tracts. Lab protocols should include:

- Use of gloves, goggles, and lab coats during handling.

- Avoidance of dust inhalation via fume hoods or masks.

- Proper disposal to prevent environmental contamination.

Safety data sheets classify it as non-flammable with slight reactivity .

Advanced Research Questions

Q. How does this compound act as a structure-directing agent in nanomaterial synthesis?

In hydrothermal synthesis, this compound serves as a chelating ligand and soft template. For example:

- Hydroxyapatite (HA) Nanostructures : Tartrate ions bind Ca²⁺, directing the self-assembly of nanorods into hierarchical flower-like structures. The carboxyl and hydroxyl groups modulate crystal growth kinetics, enabling morphology control via reaction time and temperature (e.g., 200°C for 24 hours) .

- MoS₂ Electrodes : Tartrate facilitates the directional assembly of nanosheets into worm-like MoS₂, enhancing lithium-ion battery performance (specific capacity: 845 mAh/g at 100 mA/g) by creating void spaces for electrolyte diffusion .

Q. What experimental contradictions arise in cross-resistance studies involving this compound analogs?

Antimony potassium tartrate (containing Sb³⁺) shows cross-resistance with cisplatin (DDP) in human cancer cell lines. For instance:

- DDP-resistant ovarian carcinoma cells exhibit 3–7× resistance to antimony potassium tartrate and arsenite (As³⁺), linked to reduced intracellular accumulation of metalloids.

- Paradoxically, resistance to DDP (17×) exceeds that of metalloids, suggesting shared transport mechanisms (e.g., efflux pumps) but divergent DNA damage response pathways. Methodological controls must account for ionic charge and ligand specificity in such studies .

Q. How does this compound influence liquid–liquid equilibrium (LLE) in aqueous two-phase systems?

In ternary systems (e.g., 1-propanol + this compound + water), tartrate salts alter phase separation by increasing solvent polarity. Key findings at 298.15 K:

- Longer alcohol chains (e.g., 1-propanol vs. 2-propanol) reduce biphasic region size due to hydrophobic interactions.

- The Setschenow equation effectively models tie-line data, with salt-specific coefficients reflecting tartrate’s salting-out potency. Such systems are applicable in protein purification and extraction optimization .

Q. What methodological challenges arise in distinguishing tartrate’s role in biochemical assays?

In MPO/H₂O₂/Cl⁻ oxidation studies, sodium potassium tartrate is often used as a buffer control. However, its potential interference with metal-dependent enzymes requires validation:

- Control experiments must compare tartrate-containing buffers with inert alternatives (e.g., phosphate) to isolate electrochemical effects.

- Statistical rigor (e.g., ANOVA with p < 0.05) is essential when tartrate shows no observable impact, as in nicotine-tryptophan oxidation assays .

属性

IUPAC Name |

potassium;sodium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCNRYVRMXRIQR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNaC4H4O6, C4H4KNaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Potassium sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless crystals or white crystalline powder, Colorless solid; [HSDB] Colorless crystals or white crystalline powder; Odorless; Slightly efflorescent; [MSDSonline] | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 (Air=1) | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 12th ed. New York, NY: Van Nostrand Rheinhold Co., 1993, p. 958 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER | |

CAS No. |

304-59-6 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-80 °C, 90-100 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。